1-Chloro-5-methoxy-2-methyl-3-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of methoxybenzene derivatives, including compounds similar to 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene, often involves nitration reactions, halogenation, and the introduction of methoxy groups. For instance, studies have shown methods for synthesizing substituted methoxybenzenes and nitrobenzenes through reactions like nitration and substitution reactions involving chloro and methoxy groups (Fun et al., 1997).
Molecular Structure Analysis
The molecular structure of methoxybenzene derivatives is characterized by the spatial arrangement of their substituents, which can influence their physical and chemical properties. X-ray crystallography studies have revealed that these molecules can exhibit planarity or slight deviations due to steric hindrance, affecting their intermolecular interactions and packing in the solid state (Fun et al., 1997).
Chemical Reactions and Properties
Methoxybenzene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which are influenced by the presence of electron-withdrawing or electron-donating groups. The nitro group in particular makes the benzene ring more susceptible to nucleophilic attack. Halogen bonds and π-π stacking interactions are common in these compounds, contributing to their reactivity and the formation of complex structures (Mossakowska & Wójcik, 2007).
Physical Properties Analysis
The physical properties of methoxybenzene derivatives, such as melting and boiling points, solubility, and crystal structure, are significantly affected by the molecular structure. The planarity of the molecules and their ability to form hydrogen bonds and halogen bonds can influence their physical state and stability (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the substituents on the benzene ring. The presence of a nitro group increases acidity and reactivity towards nucleophilic substitution, while methoxy and methyl groups can have electron-donating effects, influencing the compound's overall reactivity (Mossakowska & Wójcik, 2007).
Scientific Research Applications
Applications in Environmental Sciences
Nitrobenzene derivatives, including compounds similar to 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene, have been studied for their environmental impact, particularly in aquatic environments. Research indicates that such compounds, due to their use in various industrial and consumer products, can act as emerging contaminants. They are known for their potential endocrine-disrupting effects and persistence in water bodies despite wastewater treatment processes. This has sparked interest in studying their occurrence, fate, and behavior in aquatic environments to better understand their environmental impact and develop strategies for their mitigation or removal from contaminated sites (Haman, Dauchy, Rosin, & Munoz, 2015).
Catalytic Applications
The catalytic oxidation of lignin into aromatic aldehydes is another area where nitrobenzene derivatives demonstrate significant potential. Studies have explored the catalytic processes involving nitrobenzene derivatives for converting lignins into valuable chemicals like vanillin and syringaldehyde. This research highlights the importance of understanding the reaction mechanisms and the role of catalysts in optimizing the yield and selectivity of these processes. Such insights can aid in the development of more efficient and sustainable methods for utilizing lignin, a major component of plant biomass (Tarabanko & Tarabanko, 2017).
Analytical Chemistry Applications
In analytical chemistry, the development of novel synthetic methods for azo compounds has been an area of interest. Azo derivatives play a crucial role in various applications, including as dyes, indicators, and in drug synthesis. Research on synthetic routes for azo derivatives, including methods involving nitrobenzene compounds as precursors, underscores the importance of such chemical reactions in expanding the toolkit available for chemical synthesis and the development of new materials (Shah et al., 2021).
properties
IUPAC Name |
1-chloro-5-methoxy-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSAJLMWBOEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622488 | |
Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |
CAS RN |
102735-89-7 | |
Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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